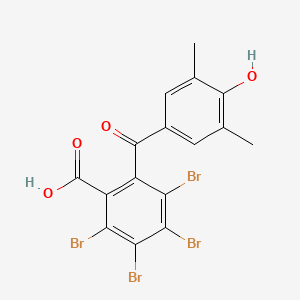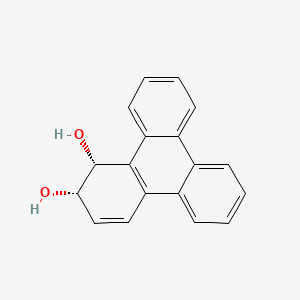
1,2-Triphenylenediol, 1,2-dihydro-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Triphenylenediol, 1,2-dihydro-, cis-: is a chemical compound with the molecular formula C18H12O2. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms in a cis configuration, meaning the hydroxyl groups are on the same side of the molecule. This specific arrangement imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Triphenylenediol, 1,2-dihydro-, cis- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,2-dihydroxytriphenylene. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the cis configuration of the hydroxyl groups is maintained.
Industrial Production Methods: Industrial production of 1,2-Triphenylenediol, 1,2-dihydro-, cis- often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalyst systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 1,2-Triphenylenediol, 1,2-dihydro-, cis-.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Triphenylenediol, 1,2-dihydro-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in 1,2-Triphenylenediol, 1,2-dihydro-, cis- can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,2-Triphenylenediol, 1,2-dihydro-, cis- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromaticity and electronic properties of polycyclic aromatic hydrocarbons.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving hydroxylated aromatic compounds.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Triphenylenediol, 1,2-dihydro-, cis- involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, as it can participate in electron transfer processes within cells.
Comparación Con Compuestos Similares
1,2-Dihydroxybenzene (Catechol): Similar in having two hydroxyl groups, but differs in the aromatic ring structure.
1,2-Dihydroxynaphthalene: Similar in having two hydroxyl groups in a cis configuration, but differs in the number of aromatic rings.
1,2-Dihydroxyanthracene: Similar in having two hydroxyl groups, but differs in the arrangement of the aromatic rings.
Uniqueness: 1,2-Triphenylenediol, 1,2-dihydro-, cis- is unique due to its specific arrangement of hydroxyl groups on the triphenylene backbone. This configuration imparts distinct electronic and steric properties, making it valuable in various scientific and industrial applications. Its ability to participate in diverse chemical reactions and form stable complexes with other molecules further distinguishes it from similar compounds.
Propiedades
Número CAS |
82120-22-7 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(1R,2S)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18-/m0/s1 |
Clave InChI |
BSKBIHOSMNFDAS-WMZOPIPTSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C([C@H]([C@H](C=C3)O)O)C4=CC=CC=C24 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


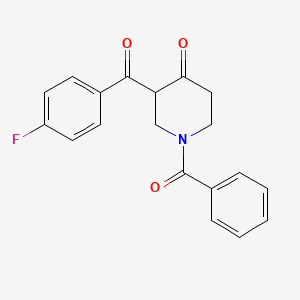

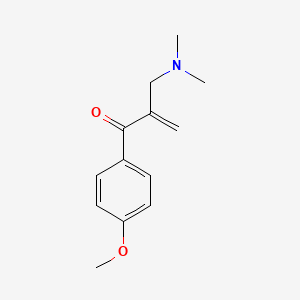
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)


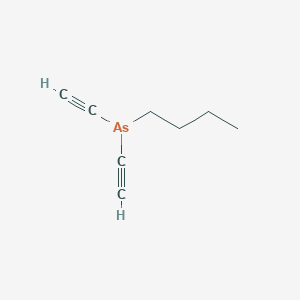
![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)

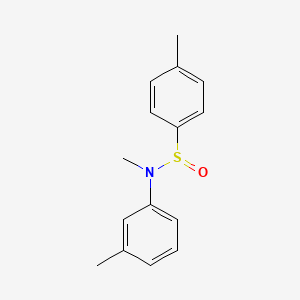
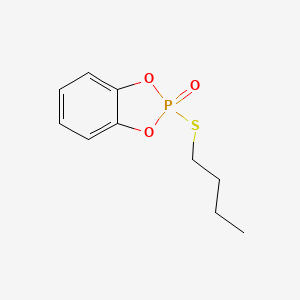
![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
